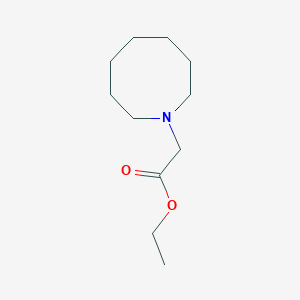
2-(4-Ethoxyphenoxy)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenoxy)-4-methylaniline (EPM) is an aromatic amine commonly used in organic synthesis. It is a highly versatile reagent that is widely used in the synthesis of specialty chemicals, pharmaceuticals, and various other products. EPM is a valuable tool for chemists due to its high reactivity and selectivity. It is also used as a catalyst in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis : A compound structurally related to 2-(4-Ethoxyphenoxy)-4-methylaniline, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, has been synthesized and characterized using spectroscopic (FT-IR, UV–Vis) and X-ray diffraction techniques. This study involved exploring intermolecular contacts, molecular electrostatic potential, and non-linear optical properties, contributing to understanding the compound's chemical behavior and potential applications (Demircioğlu et al., 2019).
Polyaniline Derivatives : A study on polyaniline derivatives, which are related to this compound, investigated their properties using photoelectrochemical and spectroscopic techniques. These derivatives included poly(N-methylaniline) and poly(o-ethoxyaniline), and the research aimed to understand their behavior in various states and their potential applications in materials science (Kilmartin & Wright, 1999).
Molecular Docking Studies : Another related compound, (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, was synthesized and analyzed through molecular docking studies to understand its interaction with DNA bases. This research is critical for understanding the potential biological activities and molecular interactions of similar compounds (Demircioğlu, 2021).
Schiff Base Complexes : Research on Schiff base complexes derived from 2,6-dibenzhydryl-4-methylaniline, a compound similar to this compound, revealed their efficiency as catalysts in Suzuki Coupling and alcohol oxidation reactions. This highlights the potential of such compounds in catalytic applications and organic synthesis (Saxena & Murugavel, 2017).
Fluorogenic Labelling in HPLC : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, structurally similar to this compound, has been used as a fluorogenic labeling agent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This illustrates its application in analytical chemistry for sensitive and selective detection methods (Gatti et al., 1990).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Ethoxyphenoxy)-4-methylaniline is the Na(+)/Ca(2+) exchanger (NCX) , specifically the NCX3 isoform . NCX is a 10-transmembrane domain protein that plays a crucial role in the regulation of intracellular Ca(2+) homeostasis .
Mode of Action
This compound inhibits the activity of the NCX3 isoform . The inhibition is potent, with an IC50 value of 1.9 nM .
Biochemical Pathways
The inhibition of NCX3 by this compound affects the homeostasis of intracellular Ca(2+) . This disruption can lead to a dysregulation of [Ca(2+)]i, particularly under conditions of oxygen/glucose deprivation (OGD) .
Pharmacokinetics
The related compound 5-amino-n-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (bed) displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
Result of Action
The inhibition of NCX3 by this compound can worsen the damage induced by OGD in cortical neurons . At a concentration of 10 nM, the compound significantly enhances cell death in the CA3 subregion of hippocampal organotypic slices exposed to OGD and aggravates infarct injury after transient middle cerebral artery occlusion in mice .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, under conditions of OGD, the compound’s action can lead to a dysregulation of [Ca(2+)]i and enhanced cell death .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenoxy)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-10-11(2)4-9-14(15)16/h4-10H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSOWVIYBANPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine](/img/structure/B1328939.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B1328941.png)
![3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328945.png)
![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328947.png)
![4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328949.png)
![3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328951.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B1328954.png)


![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol](/img/structure/B1328961.png)
![methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate](/img/structure/B1328962.png)
![[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B1328965.png)
